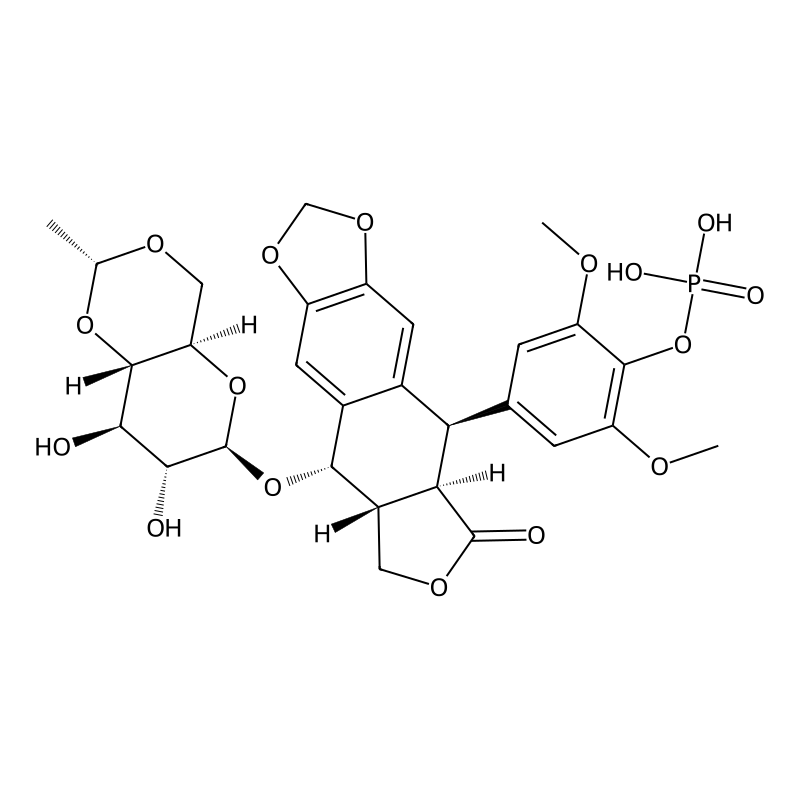

Etoposide Phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

etoposide phosphate mechanism of action topoisomerase II

Core Mechanism of Action

Etoposide phosphate is designed to improve the water solubility of its parent compound, etoposide. It is rapidly and completely converted to etoposide in plasma [1]. The active molecule, etoposide, exerts its cytotoxic effect by poisoning human type IIA topoisomerases, specifically the Topo IIα and Topo IIβ isoforms [2] [3].

The table below summarizes the key steps in the mechanism:

| Step | Description |

|---|---|

| 1. Target Recognition | Etoposide specifically targets the transient covalent Topo II-cleaved DNA complex (TopoIIcc) that forms during the enzyme's normal strand-passage mechanism [2]. |

| 2. Complex Stabilization | It acts as an uncompetitive inhibitor, binding to and stabilizing the TopoIIcc after the DNA has been cleaved. This inhibits the DNA re-ligation step of the catalytic cycle [2] [3]. |

| 3. Conversion to Lethal Lesions | The stabilized cleavage complex is converted into permanent protein-free double-strand breaks (DSBs) during processes like DNA replication and transcription [2] [4]. |

| 4. Cell Death | The accumulation of DSBs triggers cell death mechanisms, primarily apoptosis. Etoposide is cell cycle-specific, acting mainly in the S and G2 phases [3]. |

Molecular and Structural Insights

Ternary Complex Formation

High-resolution structural studies reveal that etoposide binds at the interface of the Topo II dimer and the cleaved DNA, forming a stable ternary complex [2]. Key interactions occur between the drug and specific amino acids in the enzyme's active site. The 4'-hydroxyl group on the E-ring of etoposide is essential for this activity; its removal or methylation abrogates the drug's ability to induce DNA cleavage [5].

Functional Consequences on Topo II Dynamics

Recent single-molecule studies have illuminated how etoposide binding physically alters Topo II behavior:

- DNA Loop Trapping and Compaction: In the presence of ATP and etoposide, Topo II traps DNA loops, leading to significant DNA compaction. This is believed to occur after ATP hydrolysis but before the T-segment DNA is ejected from the enzyme [4] [6].

- Formation of a Stable Roadblock: Etoposide increases the force required to disrupt Topo II binding and enhances the enzyme's ability to act as a stable, immobile barrier on DNA. This can physically impede essential processes like replication and transcription [4].

- Altered Supercoiling Relaxation: Etoposide induces prolonged pauses in Topo II's supercoil relaxation activity, creating a "burst-and-pause" pattern that disrupts the efficient resolution of DNA topological stress [4].

The following diagram visualizes the key mechanistic steps and the novel DNA loop trapping phenomenon induced by etoposide.

Key Experimental Approaches for Mechanistic Study

For researchers aiming to investigate this mechanism, the following table outlines key methodologies cited in the literature.

| Method | Application in Etoposide/Topo II Research | Key Findings Enabled |

|---|---|---|

| Single-Molecule DNA Stretching (Optical Tweezers) | Measures the physical interaction between Topo II and DNA under tension [4]. | Quantified drug-enhanced DNA compaction, loop rupture forces, and direct detection of DNA breaks. |

| Single-Molecule DNA Unzipping | Maps protein-DNA interactions with high resolution, mimicking motor protein action [6]. | Demonstrated that etoposide increases Topo II's resistance to being relocated along DNA. |

| Single-Molecule DNA Twisting (Magnetic Tweezers) | Studies the real-time relaxation of DNA supercoiling by Topo II [4] [6]. | Revealed etoposide-induced "burst-and-pause" relaxation dynamics. |

| Crystallography | Solves the 3D structure of the ternary Topo II-DNA-etoposide complex [2]. | Revealed atomic-level interactions critical for drug binding and cleavage complex stabilization. |

| Biochemical Cleavage Assays | Measures the intensity and pattern of DNA cleavage induced by Topo II in the presence of drugs [5]. | Established the essential role of the 4'-OH group and compared the activity of etoposide analogs. |

Key Considerations for Research and Development

- Isoform Specificity: While etoposide inhibits both Topo IIα and IIβ, evidence suggests that Topo IIα is primarily responsible for the drug's cytotoxicity in tumor cells, whereas Topo IIβ is linked to off-target toxicity and secondary malignancies [2]. Designing isoform-specific inhibitors is a key goal in the field [7].

- Mechanism of Resistance: A significant challenge is the development of tumor resistance. One identified mechanism involves the MDM2 ubiquitin ligase, where a specific SNP (SNP309) leads to MDM2 upregulation, promoting Topo II degradation and conferring etoposide resistance [2].

- Metabolite Activity: Be aware that etoposide is metabolized to an etoposide catechol and subsequently to a reactive etoposide quinone. This quinone can cause DNA damage through both traditional Topo II poisoning and covalent adduct formation, potentially contributing to secondary leukemias [1].

References

- 1. Etoposide - an overview [sciencedirect.com]

- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Etoposide: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Etoposide promotes DNA loop trapping and barrier ... [nature.com]

- 5. Structure-activity relations, cytotoxicity and topoisomerase II ... [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase II and etoposide — a tangled tale - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase II inhibitors design: Early studies and new ... [sciencedirect.com]

Chemical Synthesis and Industrial Process

The synthesis is designed to overcome etoposide's poor water solubility. The core strategy involves protecting the reactive sugar hydroxyl groups, phosphorylating the specific 4'-position, and then deprotecting to yield the final product.

Key Steps in the Industrial Synthesis of Etoposide Phosphate [1]

| Step | Description | Key Reagents & Conditions | Objective / Outcome |

|---|---|---|---|

| 1. Protective Group Installation | 4'-demethylepipodophyllotoxin is blocked at the 4'-position with a protective group (e.g., p-nitrobenzyloxycarbonyl) [1]. | Palladium catalyst for later removal [1] | Protects the target phenolic OH, allows for selective later deprotection. |

| 2. Glycoside Coupling | The protected aglycone is coupled with a modified glucopyranose donor [1]. | α-D-2,3-di-O-halogenoacetyl-4,6-O-ethylideneglucopyranose, Boron trifluoride ether complex [1] | Constructs the core glycosidic structure of etoposide with protected sugar OHs. |

| 3. Global Deprotection & Phosphate Ester Formation | The 4'-protective group is removed, and the free 4'-OH is reacted with phosphorus oxychloride (POCI₃) [1]. | Hydrogenation (for 4' deprotection), POCI₃, tertiary amine base, aprotic solvent (e.g., THF) [1] | Key phosphorylation step creates the 4'-O-dichlorophosphoryl intermediate. |

| 4. Hydrolysis | The dichlorophosphoryl group is converted to a phosphate (phosphono) group [1]. | Water, tertiary amine (e.g., pyridine), pH adjustment to 1.0-2.5 for extraction [1] | Forms the final this compound moiety; halogenoacetyl groups on sugar remain stable. |

| 5. Final Deprotection | The halogenoacetyl groups on the sugar moiety are removed [1]. | Solvolysis (e.g., in methanol), triethylamine, 0-30°C [1] | Cleaves protective groups to reveal the final, active this compound product. |

The following diagram illustrates the logical sequence and critical intermediates in this synthetic pathway:

Industrial synthesis pathway for this compound from 4'-demethylepipodophyllotoxin [1]

Key Experimental Protocol Details

For researchers aiming to reproduce or adapt this synthesis, here are the critical methodological details for the phosphorylation and final deprotection steps [1]:

Phosphorylation Reaction: The 4'-demethylepipodophyllotoxin glycoside intermediate is dissolved in an aprotic solvent like tetrahydrofuran (THF). The reaction is carried out with phosphorus oxychloride (POCI₃) in the presence of a tertiary amine base (e.g., triethylamine) at temperatures between -10°C and -15°C. This low temperature is crucial for minimizing side reactions.

Final Deprotection (Solvolysis): The intermediate with protected sugar groups is dissolved in a solvent like methanol or a mixture of methanol and another solvent (e.g., methylene chloride). The elimination of the protective groups is performed in the presence of a tertiary amine like triethylamine at a controlled temperature of 0°C to 30°C for approximately 1 to 6 hours. The use of a tertiary amine is specified to slow down unwanted epimerization, a key factor for achieving high yield.

Rationale and Advantages of the Method

This patented process offers significant improvements over earlier, less efficient methods:

Superior Protective Groups: Using halogenoacetyl groups (like dichloroacetyl) to protect the sugar hydroxyls is a key innovation. These groups are stable during the phosphorylation and hydrolysis steps but can be cleanly and efficiently removed under mild, basic conditions (solvolysis) at the end of the synthesis [1].

Industrial Scalability: The process is designed for mass production, as it avoids the need for complex purification like column chromatography, which was required in earlier routes that produced more by-products [1].

References

etoposide phosphate discovery and development

Historical Development and Rationale

Etoposide is a topoisomerase II inhibitor derived from podophyllotoxin, a compound found in the mayapple plant (Podophyllum peltatum) [1]. The discovery of etoposide itself was the result of extensive research spanning over 30 years and the synthesis of nearly 600 derivatives [1].

A major limitation of etoposide is its very low solubility in water, which posed significant challenges for its intravenous administration and formulation [2] [3]. Etoposide phosphate was designed specifically to solve this problem.

- Prodrug Strategy: this compound is a prodrug, meaning it is an inactive compound that converts into the active drug (etoposide) inside the body [2] [3].

- Increased Solubility: The addition of a phosphate group dramatically increases the molecule's water solubility. This allows for intravenous administration in a much smaller fluid volume and avoids the potential for hypotension associated with the intravenous formulation of the parent drug [4] [1].

- Clinical Approval: After development, this compound was marketed as Etopophos by Bristol-Myers Squibb [1]. It is rapidly and completely converted to etoposide in the body, resulting in the same pharmacokinetic profile, toxicity, and clinical activity [1].

Synthetic Chemistry and Process Evolution

The core challenge in synthesizing this compound was to add the phosphate group specifically to the 4'-position of the etoposide molecule without also reacting with the multiple hydroxyl groups on its sugar moiety. Early methods were inefficient for industrial production.

The table below summarizes the key synthetic challenges and how later processes improved upon them.

| Synthetic Challenge | Initial Method (Direct Phosphorylation) | Improved Industrial Process (Protected Intermediates) |

|---|---|---|

| Regioselectivity | Reacting etoposide directly with phosphorus oxychloride (POC1₃) led to unwanted phosphorylation of the sugar hydroxyl groups, creating multiple by-products [5]. | Using protective groups (e.g., halogenoacetyl, arylmethyl) to block the sugar hydroxyls before phosphorylating the 4'-position [5] [3]. |

| Purification | The reaction mixture required specific treatments like column chromatography to remove by-products, which is complex and costly on a large scale [5]. | Crystallization steps were introduced to isolate the desired intermediate or final product in high purity, a more practical method for mass production [5] [3]. |

| Overall Yield | Lower yields due to lack of specificity and difficult purification [5]. | Higher yields achieved through more selective reactions and efficient isolation of protected intermediates [5]. |

One improved industrial process is outlined in the DOT script below, which illustrates the use of protective groups.

An alternative patented process used di(arylmethyl) phosphites and arylmethyl-protected sugars (e.g., benzyl groups). After coupling and isolating the desired anomer, all the protective groups were removed simultaneously by hydrogenation to yield high-purity this compound [3].

Mechanism of Action and Experimental Insights

This compound itself is not active; it exerts its anticancer effect only after conversion to etoposide [6] [2]. The cellular mechanism can be broken down as follows:

- Conversion to Active Drug: this compound is rapidly converted in the body to etoposide [1].

- Primary Target: Etoposide inhibits the topoisomerase II (TOP2) enzyme, specifically the TOP2-alpha isoform, which is crucial for DNA replication and cell division in rapidly dividing cancer cells [4] [6].

- Inducing DNA Damage: The drug "poisons" TOP2 by stabilizing a transient intermediate called the topoisomerase II cleavable complex (TOP2cc). This prevents the enzyme from re-ligating the DNA strands it has cut, resulting in accumulated double-stranded DNA breaks [4] [7].

- Cell Death: These persistent DNA breaks trigger mutagenic pathways and ultimately lead to apoptosis (programmed cell death), primarily during the S and G2 phases of the cell cycle [4] [6].

Research has elucidated that cells process the trapped TOP2cc through at least two pathways, as shown in the diagram below.

A key experimental method for studying this mechanism involves detecting these DNA damage responses. A typical protocol includes:

- Cell Treatment: Expose cancer cells (e.g., HeLa, MCF-7) to etoposide (e.g., 10-100 µM) for a set period (e.g., 1-4 hours) [7].

- Protein Analysis: Use western blotting with phospho-specific antibodies to detect the activation (phosphorylation) of DNA damage response proteins like p53, Chk1, and Chk2 [7].

- Pathway Inhibition: To dissect the specific pathways (RIP vs. TIP), researchers use inhibitors. For example, proteasome inhibitors (like MG-132) can block the TIP pathway, while drugs that halt DNA replication can inhibit the RIP pathway [7].

Research and Development Outlook

Current research on etoposide focuses on several fronts to improve its utility:

- Nanomedicine Delivery: Developing nano-formulations (e.g., liposomes, polymeric nanoparticles) to enhance tumor targeting, improve solubility further, and reduce off-target toxicity [2].

- Combination Therapies: Investigating synergies with other chemotherapeutic agents (e.g., cisplatin, doxorubicin) to enhance efficacy and overcome drug resistance [2].

- Addressing Side Effects: A significant long-term risk of etoposide therapy is the development of secondary leukemias, often associated with translocations on chromosome 11q23 [4]. Research aims to better understand and mitigate this risk.

References

- 1. Etoposide: History and mechanism of action [lgcstandards.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. US5688926A - Process of preparing this compound ... [patents.google.com]

- 4. Etoposide - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. Process for the preparation of this compound and ... [patents.google.com]

- 6. Etoposide: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. Cellular processing pathways contribute to the activation of ... [pubmed.ncbi.nlm.nih.gov]

From Podophyllotoxin to Etoposide and Etoposide Phosphate

The table below outlines the key structural modifications in the derivation from podophyllotoxin to etoposide phosphate and their significance.

| Modification Step | Structural Change | Significance / Impact |

|---|---|---|

| C-4 Epimerization | Inversion of stereochemistry from α- to β-configuration [1]. | Shifts mechanism from tubulin polymerization inhibition to Topoisomerase II (Topo II) inhibition [2] [1]. |

| 4'-O-Demethylation | Removal of methyl group from the 4' position on the E-ring, yielding 4'-demethylepipodophyllotoxin (DMEP) [3] [1]. | Creates a phenolic hydroxyl group essential for Topo II inhibitory activity and provides site for phosphorylation [2]. |

| C-7 Glycosidation | Attachment of a β-D-glucopyranoside sugar moiety at the C-7 position [4]. | Enhances water solubility and is crucial for Topo II inhibition activity; bulky group suppresses tubulin binding [2]. |

| 4'-O-Phosphorylation | Addition of phosphate group to the 4' phenolic hydroxyl, creating this compound [3] [5]. | Greatly increases water solubility (>20,000-fold vs. etoposide), enabling intravenous administration without toxic solvents [5]. |

This derivation process can be visualized in the following pathway:

Figure 1: Key chemical transformation pathway from podophyllotoxin to this compound.

Contrasting Mechanisms of Action

The structural modifications fundamentally change how the compound acts against cancer cells.

Figure 2: Different anticancer mechanisms of podophyllotoxin versus etoposide/etoposide phosphate.

Synthesis and Experimental Protocols

This compound synthesis involves protecting key functional groups, glycosidation, phosphorylation, and final deprotection [3] [5].

Key Phosphorylation and Deprotection Steps

One industrial process involves protecting sugar hydroxyls with halogenoacetyl groups before phosphorylation [3].

- Phosphorylation Reaction: A solution of 4'-demethylepipodophyllotoxin β-D-2,3-di-O-dichloroacetyl-4,6-O-ethylideneglycoside in tetrahydrofuran (THF) is treated with phosphorus oxychloride (POCI₃) in the presence of a base like triethylamine at low temperatures (-10°C to -15°C). The product is 4'-O-dichlorophosphoryl-4'-demethylepipodophyllotoxin β-D-2,3-di-O-dichloroacetyl-4,6-O-ethylideneglycoside [3].

- Hydrolysis: The dichlorophosphoryl compound is hydrolyzed in water with a base like triethylamine or pyridine at around 10°C. The aqueous phase is adjusted to pH 2.5 with hydrochloric acid to extract the phosphate intermediate [3].

- Global Deprotection (Solvolysis): The halogenoacetyl protecting groups on the sugar are removed via solvolysis. The phosphate intermediate is dissolved in a solvent like methanol, ethanol, methylene chloride, or tetrahydrofuran and treated with an amine (e.g., 1-3 equivalents of triethylamine) at 0-30°C for 1-6 hours. This step cleanly removes the protecting groups to yield the final this compound product [3].

Rationale and Clinical Impact

The development of this compound was primarily driven by the need to overcome the very low water solubility of etoposide [5]. This poor solubility complicated drug formulation and required the use of potentially harmful excipients for intravenous administration. As a prodrug, this compound is rapidly and completely converted to active etoposide in the body by endogenous phosphatases, providing equivalent efficacy with improved administration and patient tolerability [5] [4].

References

- 1. Recent Progress on C-4-Modified Podophyllotoxin Analogs as ... [pmc.ncbi.nlm.nih.gov]

- 2. Podophyllotoxin: Recent Advances in the Development of ... [pmc.ncbi.nlm.nih.gov]

- 3. Process for the preparation of this compound and ... [patents.google.com]

- 4. Biochemical mechanisms of etoposide ; upshot of cell death [ijpsr.com]

- 5. US5688926A - Process of preparing this compound ... [patents.google.com]

Comprehensive Application Notes and Protocols: Etoposide Phosphate Reconstitution, Dilution, and Stability Profiling

Introduction and Drug Profile

Etoposide phosphate is a water-soluble prodrug of etoposide that rapidly converts to its active form in vivo, providing significant advantages over etoposide in terms of administration convenience and solubility profile. As a topoisomerase II inhibitor, This compound demonstrates potent antineoplastic activity against various malignancies, including testicular cancer, small cell lung cancer, lymphomas, and leukemias. The chemical structure of this compound consists of a phosphate ester group attached to the parent etoposide molecule, which enhances its aqueous solubility while maintaining equivalent therapeutic efficacy. This application note provides comprehensive protocols for the reconstitution, dilution, and stability assessment of this compound, specifically tailored for researchers, scientists, and drug development professionals working in oncology and pharmaceutical formulation development.

Understanding the pharmaceutical characteristics of this compound is essential for proper handling and administration. With a molecular formula of C~29~H~32~O~13~ and a molecular weight of 588.56 g/mol for the base etoposide compound, the phosphate derivative offers improved handling properties while maintaining the same mechanism of action as etoposide [1]. The drug exerts its cytotoxic effects primarily during the late S and G2 phases of the cell cycle by forming a ternary complex with DNA and topoisomerase II, resulting in DNA double-strand breaks and ultimately triggering apoptosis in malignant cells [2]. This mechanism underpins its clinical utility across various cancer types while also informing appropriate administration schedules that maximize cytotoxic effects against rapidly dividing cells.

Formulation Composition and Properties

This compound is supplied as a sterile lyophilized powder requiring reconstitution before administration. Each vial contains 113.6 mg of this compound, equivalent to 100 mg of etoposide, alongside pharmaceutical excipients that maintain stability and sterility of the lyophilized product [3]. A critical excipient consideration is the sodium content, with each vial containing approximately 8.05 mg of sodium, which must be accounted for in patients requiring sodium restriction [3]. The lyophilized powder appears as a white to off-white solid that should be inspected for discoloration or particulate matter before reconstitution, with any compromised vials discarded according to institutional protocols for hazardous drugs.

The solubility profile of etoposide presents significant formulation challenges that this compound specifically designed to overcome. Native etoposide has exceptionally low aqueous solubility, necessitating complex formulation vehicles that can contribute to side effects [4]. This compound addresses this limitation through its phosphate ester group, which dramatically enhances water solubility and facilitates preparation of clinical solutions without the need for organic cosolvents that may cause adverse reactions. This improved solubility profile enables more flexible dosing regimens and reduces preparation time in clinical settings while maintaining the therapeutic efficacy of the parent compound upon conversion in plasma and tissues.

Table 1: Pharmaceutical Characteristics of this compound

| Parameter | Specification | Clinical Significance |

|---|---|---|

| Molecular Weight | 588.56 g/mol (etoposide) | Determines distribution characteristics |

| Solubility | Highly water-soluble as phosphate prodrug | Enables aqueous formulation without cosolvents |

| Dose Equivalency | 113.6 mg this compound = 100 mg etoposide | Critical for accurate dosing calculations |

| Sodium Content | 8.05 mg per vial | Important for patients on sodium-restricted diets |

| Conversion | Rapidly hydrolyzed to etoposide in vivo | Provides therapeutic efficacy of parent compound |

Reconstitution Protocols

Primary Reconstitution

The initial reconstitution of this compound requires strict adherence to aseptic techniques and proper diluent selection. Reconstitute each vial with 5 mL or 10 mL of appropriate diluent to achieve final concentrations of 20 mg/mL or 10 mg/mL etoposide equivalent, respectively [5] [3]. Appropriate diluents include Sterile Water for Injection, 5% Dextrose Injection, 0.9% Sodium Chloride Injection, Bacteriostatic Water for Injection (with benzyl alcohol), or Bacteriostatic Sodium Chloride for Injection (with benzyl alcohol) [5]. The selection of diluent depends on institutional protocols, intended storage time, and patient-specific factors, with benzyl alcohol-containing diluents avoided for neonates and certain patient populations due to potential toxicity concerns.

During the reconstitution process, direct high-pressure stream injection should be avoided to prevent foaming or particle formation. Instead, gentle swirling of the vial is recommended to facilitate complete dissolution without agitation that might compromise solution integrity. The reconstituted solution should appear clear and colorless to pale yellow without visible particulates or discoloration [3]. Solutions exhibiting haze, precipitation, or discoloration should be discarded immediately. The use of syringes with Luer-Lok fittings is strongly recommended during all handling steps, as standard needles may become displaced under pressure when handling etoposide solutions, creating exposure risks for healthcare personnel [5].

Equipment Considerations

Proper equipment selection is essential for safe handling of this compound solutions. Plastic devices composed of acrylic or ABS (a polymer composed of acrylonitrile, butadiene, and styrene) may crack and leak when used with undiluted etoposide injection, necessitating the use of compatible materials throughout the preparation process [5]. For filtration procedures, etoposide solutions containing 0.1–0.4 mg/mL in 0.9% sodium chloride or 5% dextrose injection have been successfully filtered through several commercially available filters (e.g., 0.22-µm Millex-GS or Millex-GV) without filter decomposition, providing an option for ensuring sterility when clinical situations require [5]. Personal protective equipment including gloves, gowns, and eye protection is mandatory during preparation due to the cytotoxic nature of etoposide, with immediate cleansing procedures implemented for any accidental skin or mucosal exposure [3].

Dilution Procedures for Administration

Standard Dilution Protocols

Following reconstitution, this compound requires further dilution to appropriate concentrations for intravenous infusion. The reconstituted solution may be administered with or without additional dilution, though further dilution is typically performed to achieve the recommended final concentration of 0.1 to 0.4 mg/mL etoposide equivalent in 0.9% Sodium Chloride Injection or 5% Dextrose Injection [5] [6]. To prepare the final infusion solution, the calculated dose of reconstituted this compound should be transferred into an IV container with the appropriate volume of diluent to achieve the desired concentration. The selection between 0.9% Sodium Chloride and 5% Dextrose depends on institutional protocols, with both demonstrating compatible stability profiles when prepared and stored appropriately [6].

The dilution process must be performed with careful attention to concentration limits and compatibility. Studies evaluating etoposide stability in disposable infusion devices have demonstrated that concentration-dependent precipitation may occur, particularly at higher concentrations exceeding 400 mg/L (0.4 mg/mL) [6]. For standard administration, dilution to 0.2-0.4 mg/mL provides optimal balance between infusion volume and stability maintenance. The diluted solution should be thoroughly mixed by gentle inversion of the IV container, avoiding vigorous shaking that might introduce air or potentially cause particle formation. After preparation, a final visual inspection should confirm the solution remains clear and free of particulate matter or crystallization before administration to patients.

Compatibility with Infusion Systems

The compatibility of this compound with various infusion systems has been extensively evaluated to ensure patient safety and drug stability. Research demonstrates that etoposide solutions maintain stability when administered through disposable infusion devices such as the Intermate system, which is particularly valuable for pediatric patients or ambulatory infusion scenarios requiring enhanced mobility during administration [6]. These devices, typically composed of polyisoprene elastomer reservoirs with anti-UV protective shells, provide acceptable stability profiles across various etoposide concentrations when proper storage conditions and time limits are observed.

Material compatibility is an essential consideration when selecting infusion equipment for this compound administration. The solution demonstrates compatibility with standard IV administration sets, though careful attention should be paid to potential interactions with specific plastics. As noted in handling precautions, acrylic or ABS plastic devices may be compromised when exposed to undiluted etoposide solutions, emphasizing the importance of using properly diluted solutions in approved containers [5]. For continuous infusion protocols, chemical stability must be balanced against potential microbial growth concerns, with strict adherence to beyond-use time limits based on concentration, diluent, and storage temperature parameters as detailed in stability studies.

Table 2: Stability of Etoposide Solutions in Different Conditions

| Concentration (mg/L) | Diluent | Storage Temperature | Stability Duration | Key Findings |

|---|---|---|---|---|

| 100 | NaCl 0.9% | 25°C and 37°C | 24 hours | Maintains concentration without significant degradation |

| 100 | Dextrose 5% | 25°C and 37°C | 12 hours | Reduced stability compared to NaCl 0.9% |

| 400 | NaCl 0.9% | 25°C and 37°C | 24 hours | Stable across temperature range |

| 400 | Dextrose 5% | 25°C and 37°C | 24 hours | Comparable stability to NaCl 0.9% |

| 600 | NaCl 0.9% | 25°C and 37°C | 8 hours | Precipitation observed after time limit |

| 600 | Dextrose 5% | 25°C and 37°C | 6 hours | Shortest stability duration among tested concentrations |

Administration Guidelines

Infusion Parameters

This compound should be administered by slow intravenous infusion, typically over 30 to 60 minutes, to minimize the risk of hypotensive reactions [5] [3] [2]. Rapid intravenous injection is strictly contraindicated due to the potential for significant blood pressure reduction and hypersensitivity reactions. In specific clinical scenarios where fluid volume is a concern, longer infusion durations may be employed without compromising therapeutic efficacy, though the minimum infusion time should not fall below 30 minutes under any circumstances. For pediatric patients or those with compromised cardiovascular function, continuous monitoring of vital signs during infusion is recommended to enable immediate intervention if adverse reactions occur.

The administration schedule varies based on indication, treatment protocol, and patient-specific factors. For testicular cancer, common regimens include 50-100 mg/m² daily for 5 consecutive days every 3-4 weeks, or 100 mg/m² daily on days 1, 3, and 5 of a 21-day cycle [5] [2]. Small cell lung cancer protocols typically employ 35-50 mg/m² daily for 4-5 consecutive days every 3-4 weeks [5]. While continuous IV infusion over 5 days has been investigated, no therapeutic advantage has been demonstrated compared to intermittent infusion schedules, supporting the standard administration approach of shorter, repeated infusions [5]. Throughout administration, patients should be closely monitored for signs of hypersensitivity, including chills, fever, tachycardia, bronchospasm, dyspnea, and hypotension, with immediate cessation of infusion and appropriate medical intervention if such reactions occur [3].

Dose Modification and Special Populations

Dosage adjustment requirements must be carefully considered based on individual patient characteristics and organ function. In patients with renal impairment, dose reduction is necessary when creatinine clearance falls below 50 mL/min [3]. Specifically, for measured creatinine clearance of 15-50 mL/min, 75% of the standard dose should be administered, while further reduction is likely required for patients with creatinine clearance below 15 mL/min or those requiring dialysis [3]. Since etoposide and its metabolites are not dialyzable, administration can occur before or after hemodialysis sessions without significant timing considerations related to dialysis clearance [3].

Hepatic impairment also necessitates careful dose consideration, though specific guidelines are less well-defined than for renal dysfunction. Patients with low serum albumin may experience increased etoposide exposure and consequent toxicity risk, requiring enhanced monitoring and potential dose adjustment [3]. For elderly patients, no specific dosage adjustment is required beyond considerations for age-related declines in renal function and potential comorbidities [3]. Pediatric dosing follows similar principles to adult regimens, typically ranging from 75-150 mg/m²/day for 2-5 days in combination with other antineoplastic agents, with exact protocols determined by specific malignancy and institutional standards [3]. Throughout treatment, hematological parameters must be monitored closely, with subsequent doses adjusted or delayed if neutrophil counts fall below 1,500 cells/mm³ or platelet counts below 100,000 cells/mm³ unless directly attributable to underlying malignancy [3].

Stability and Storage Specifications

Chemical and Physical Stability

The stability profile of this compound solutions is influenced by multiple factors including concentration, diluent, temperature, and storage conditions. Comprehensive studies evaluating etoposide in disposable infusion devices have demonstrated distinct stability thresholds based on solution concentration [6]. At 100 mg/L concentration, solutions in NaCl 0.9% remain stable for 24 hours at both 25°C and 37°C, while the same concentration in dextrose 5% maintains stability for only 12 hours [6]. Higher concentrations of 400 mg/L demonstrate 24-hour stability in both diluents across temperature ranges, while 600 mg/L solutions show reduced stability periods of 8 hours in NaCl 0.9% and 6 hours in dextrose 5% [6]. These findings highlight the concentration-dependent stability pattern that should inform preparation and administration timelines in clinical practice.

The primary mechanism of concentration loss in etoposide solutions is precipitation rather than chemical degradation [6]. Research indicates that precipitation corresponds primarily to pure trans-etoposide formation, occurring more frequently at concentrations exceeding 400 mg/L [6]. This precipitation phenomenon is influenced by temperature, with room temperature (20-24°C) generally providing better stability than refrigerated conditions (4-12°C) for most clinical scenarios [6]. The optimum pH for etoposide stability ranges between 4 and 5, which aligns with the inherent pH of commonly used diluents, minimizing the need for specialized buffering in standard preparation protocols [6]. Neither light exposure nor container type significantly impacts solution stability, providing flexibility in storage conditions while maintaining therapeutic efficacy throughout the approved beyond-use timeframes [6].

Handling and Storage Protocols

Proper handling and storage of this compound solutions are essential for maintaining product integrity and ensuring patient safety. Reconstituted solutions stored in vials under refrigerated conditions (2-8°C) maintain stability for extended periods, though specific timeframe recommendations vary by manufacturer [5]. Once further diluted in IV bags for administration, solutions should be used within stability timeframes outlined in stability studies, typically not exceeding 24 hours for most clinical concentrations regardless of refrigerated or room temperature storage [6]. These time limits incorporate a safety margin to account for potential variations in storage conditions and clinical practice environments.

Throughout the storage period, visual inspection should be performed immediately before administration to detect any precipitation or discoloration that might compromise product quality or safety. Solutions exhibiting haziness, crystal formation, or unusual coloration should be discarded immediately according to institutional protocols for hazardous drugs. The use of specialized infusion devices, particularly those worn close to the body potentially elevating solution temperature to approximately 33°C, remains within acceptable stability parameters for standard concentrations when administration occurs within established time limits [6]. This stability profile enables the use of ambulatory infusion systems that significantly improve quality of life for patients requiring prolonged or repeated etoposide administration, particularly in pediatric populations where mobility during treatment provides substantial psychosocial benefits.

Emerging Formulation Technologies

Solubility Enhancement Strategies

While this compound itself represents a solubility-enhanced prodrug of etoposide, ongoing research continues to develop novel formulation approaches addressing remaining limitations. Recent investigations have explored natural solubilizers such as rubusoside (RUB), which effectively forms nanoparticle complexes with etoposide approximately 6 nm in diameter [4]. These ETO-RUB nanoparticles demonstrate complete reconstitution capability in water and maintain stability at 25°C and 37°C for at least 24 hours, representing a promising alternative formulation strategy [4]. Under physiological conditions, RUB-solubilized etoposide undergoes structural transformations including epimerization to cis-ETO in PBS and simulated intestinal fluid, while degradation occurs in simulated gastric fluid, highlighting the importance of environmental factors in formulation performance [4].

Comparative studies between different solubilization platforms have revealed important insights into the solubility-permeability interplay that governs oral bioavailability. Research demonstrates that while both TPGS (a water-soluble derivative of natural vitamin E) and PEG-400 significantly enhance etoposide solubility, they exert fundamentally different effects on intestinal permeability [7]. TPGS-based formulations uniquely increase both solubility and permeability, while other solubility-enabling approaches typically demonstrate a trade-off between these critical parameters [7]. This dual enhancement effect positions TPGS as a particularly promising excipient for oral etoposide formulations, potentially addressing the current limitation of low and highly variable oral bioavailability (approximately 50%) that complicates current oral dosing regimens [7].

Oral Formulation Development

The development of effective oral etoposide formulations represents a significant research focus aimed at improving patient convenience and expanding treatment options. As a BCS Class II drug with low solubility and high permeability, etoposide presents characteristic formulation challenges common to many anticancer agents [7]. Its status as a P-glycoprotein substrate further complicates oral delivery by actively limiting intestinal absorption through efflux transport mechanisms [7]. These factors collectively contribute to the low and variable bioavailability observed with current oral etoposide formulations, necessitating higher doses than intravenous administration to achieve equivalent systemic exposure [7].

Advanced formulation strategies specifically address these absorption barriers through multifaceted approaches. TPGS demonstrates particular promise not only as a solubilizing agent but also as a P-gp inhibitor that can counteract the efflux transport limiting etoposide absorption [7]. This dual mechanism of action enables TPGS-based formulations to simultaneously enhance solubility and suppress transporter-mediated efflux, resulting in significantly improved systemic bioavailability compared to conventional approaches [7]. Such innovative strategies represent the future of oral chemotherapy development, potentially enabling effective injectable-to-oral conversions that transform cancer treatment paradigms by reducing hospitalization requirements, improving patient quality of life, and optimizing healthcare resource utilization.

Analytical Methodologies

Stability-Indicating Methods

Robust analytical methodologies are essential for comprehensive characterization of this compound formulations and accurate stability assessment. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) represents the cornerstone technique for etoposide quantification and stability evaluation [6]. Validated methods employ C18 endcapped columns (250 × 4 mm, 5 μm) with mobile phases typically consisting of water/acetonitrile/acetic acid mixtures (64/35/1, v/v/v) at flow rates of approximately 0.7 mL/min [6]. Detection at 288 nm provides optimal sensitivity for etoposide quantification, with retention times typically around 6.4 minutes under these conditions [6]. This method effectively separates etoposide from degradation products and formulation excipients, enabling specific quantification without interference.

Method validation parameters must encompass specificity, linearity, accuracy, and precision to ensure reliable results. Specificity is demonstrated through resolution of etoposide peaks from potential degradation products, while linearity calibration curves typically span concentrations from 25-1500 mg/L with correlation coefficients (r²) exceeding 0.999 [6]. Accuracy and precision evaluations should include both repeatability and intermediate precision assessments, with relative standard deviation values below 2% indicating acceptable method performance [6]. These validated methods enable precise monitoring of etoposide concentration changes under various storage conditions and formulation approaches, providing critical data for determining appropriate beyond-use dates and identifying optimal storage conditions for clinical use.

Performance Characterization

Comprehensive characterization of etoposide formulations extends beyond simple concentration measurement to include multiple performance parameters. Biorelevant dissolution testing provides critical insights into drug release behavior under physiological conditions, particularly for oral formulation development [7]. Permeability assessment using models such as PAMPA (Parallel Artificial Membrane Permeability Assay) or cell-based systems enables evaluation of intestinal absorption potential, with special consideration for P-glycoprotein interactions that significantly influence etoposide bioavailability [7]. These in vitro models, when properly validated, can predict in vivo performance and guide formulation optimization before undertaking costly clinical trials.

For advanced formulation approaches, additional characterization techniques provide insights into structural attributes affecting performance. Dynamic light scattering and freeze-fracture transmission electron microscopy enable visualization and size determination of nanoparticle formulations, confirming the formation of ETO-RUB complexes approximately 6 nm in diameter [4]. Physical stability assessment includes monitoring precipitation phenomena through visual inspection, turbidity measurement, and particle counting, particularly important for higher concentration solutions prone to crystallization over time [6]. Chemical stability evaluation encompasses not only parent compound quantification but also identification and monitoring of degradation products such as 4'-demethylepipodophyllotoxin-beta-d-glucoside and 4'-demethylepipodophyllotoxin that form under specific conditions [4]. Together, these comprehensive analytical approaches ensure thorough understanding of etoposide formulation behavior across development stages from preformulation through clinical application.

Conclusion

This compound represents a significant advancement in the formulation of this essential antineoplastic agent, providing improved solubility and handling characteristics while maintaining the therapeutic efficacy of the parent etoposide compound. The reconstitution and dilution protocols outlined in this application note provide researchers and healthcare professionals with evidence-based guidelines for proper preparation and administration across diverse clinical scenarios. Stability considerations, particularly regarding concentration-dependent precipitation and diluent-specific timeframes, inform appropriate beyond-use dating and storage conditions that ensure product quality and patient safety. Emerging formulation technologies, including rubusoside-based nanoparticles and TPGS delivery systems, offer promising approaches for further enhancing solubility, permeability, and overall bioavailability, potentially expanding future treatment options through improved oral formulations. Through continued research and careful attention to pharmaceutical principles, etoposide formulations will continue to evolve, optimizing therapeutic outcomes for cancer patients while minimizing treatment-associated burdens.

References

- 1. Etoposide (1226) by Tocris, Part of Bio-Techne [bio-techne.com]

- 2. Etoposide - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Etopophos 100 mg Powder for Solution for Injection - Summary of... [medicines.org.uk]

- 4. Reformulation of etoposide with solubility-enhancing ... [pubmed.ncbi.nlm.nih.gov]

- 5. Monograph for Professionals - Drugs.com Etoposide [drugs.com]

- 6. Stability of Etoposide Solutions in Disposable Infusion ... [pmc.ncbi.nlm.nih.gov]

- 7. Etoposide solubility, permeability, and overall ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Etoposide Phosphate Stability in Solution

Introduction to Etoposide Phosphate and Its Solution Properties

This compound is a water-soluble prodrug of the active anticancer compound etoposide, developed to overcome the formulation challenges associated with the parent drug's poor aqueous solubility. As a semisynthetic derivative of podophyllotoxin, etoposide itself exhibits limited water solubility (approximately 0.04 mg/mL), necessitating formulation with organic solvents and surfactants that can cause adverse effects including hypersensitivity reactions, hypotension, and venous sequelae [1] [2]. The phosphate ester derivative significantly enhances aqueous solubility to greater than 150 mM, allowing for more flexible administration in clinical settings without the precipitation concerns associated with conventional etoposide formulations [2] [3]. This improved pharmaceutical profile makes this compound particularly valuable in high-dose regimens and for patients requiring fluid restriction, where concentrated solutions are essential.

The chemical conversion of this compound to active etoposide occurs rapidly in vivo through the action of endogenous phosphatases, resulting in comparable bioavailability and pharmacological activity to conventionally administered etoposide [2] [3]. From a formulation perspective, this prodrug strategy provides significant advantages in terms of solution stability, compatibility with various infusion fluids, and reduced precipitation risk during administration. These characteristics are particularly important in clinical environments where drug shortages may necessitate alternative therapeutic options and where extended stability profiles facilitate more efficient pharmacy operations [4]. The enhanced water solubility also eliminates the need for potentially problematic solubilizing agents such as polysorbate 80, polyethylene glycol, and ethanol, which are required in the conventional etoposide formulation [1].

Comprehensive Stability Profile of this compound

Chemical Stability Data

Extensive stability studies have demonstrated that this compound solutions maintain exceptional chemical integrity across a wide range of storage conditions and concentrations. The chemical stability is maintained through robust molecular structure that resists degradation under various clinical storage scenarios.

Table 1: Chemical Stability of this compound Solutions Under Refrigerated and Room Temperature Conditions

| Solution Matrix | Concentration (mg/mL) | Storage Temperature | Storage Duration | Percent Remaining |

|---|---|---|---|---|

| 0.9% Sodium Chloride | 0.1 | 4°C | 31 days | >96% |

| 0.9% Sodium Chloride | 10 | 23°C | 31 days | >94% |

| 5% Dextrose | 0.1 | 4°C | 31 days | >96% |

| 5% Dextrose | 10 | 23°C | 31 days | >94% |

| Bacteriostatic Water for Injection | 10-20 | 23°C | 31 days | 93-94% |

| Bacteriostatic Water for Injection | 10-20 | 4°C | 31 days | >96% |

Data adapted from [5] demonstrating exceptional stability across various storage conditions and formulations.

Beyond standard storage conditions, this compound also demonstrates excellent stability under accelerated stress conditions. When stored at elevated temperatures (32°C), this compound solutions maintained chemical stability for at least 7 days with minimal degradation observed [5]. This robust stability profile provides flexibility in clinical settings where refrigerated storage may be limited or during transportation where temperature control may be challenging. The maximum degradation observed under any condition in validated studies was approximately 6-7% over 31 days at room temperature, well within acceptable limits for pharmaceutical preparations [5].

Physical Stability and Compatibility

The physical stability of this compound solutions represents a significant advantage over conventional etoposide formulations. Throughout comprehensive stability evaluations, this compound solutions maintained excellent physical integrity without evidence of precipitation, haze formation, or significant particulate generation [5]. This contrasts markedly with conventional etoposide, which demonstrates concentration-dependent precipitation, particularly at concentrations exceeding 0.4 mg/mL [6] [7].

Table 2: Physical Compatibility of this compound with Various Container Systems

| Container System | Concentration Range (mg/mL) | Storage Temperature | Physical Stability Duration | Key Observations |

|---|---|---|---|---|

| PVC Bags | 0.1-10 | 4°C-23°C | 31 days | No precipitation or haze formation |

| Polyolefin Bags | 0.1-10 | 4°C-32°C | 31 days | No visible particulates |

| Polyisoprene Elastomer Reservoirs (Disposable Infusion Devices) | 0.1-0.6 | Up to 33°C | 24 hours | Maintains clarity without precipitation |

| Plastic Syringes | 10-20 | 4°C-23°C | 31 days | No physical incompatibility |

Data synthesized from [7] [5] demonstrating physical compatibility across administration systems.

The enhanced physical stability of this compound eliminates the precipitation concerns that frequently complicate administration of conventional etoposide, particularly in ambulatory infusion devices where mechanical pumping action can accelerate crystal formation [6]. This property is especially valuable in pediatric oncology, where disposable infusion devices are commonly used to maintain mobility and quality of life during treatment [7]. Additionally, the physical compatibility with various container systems including PVC bags, polyolefin containers, and plastic syringes provides formulation flexibility across diverse clinical scenarios from inpatient administration to outpatient infusion therapy.

Experimental Protocols for Stability Assessment

HPLC Methodology for Chemical Stability Analysis

The assessment of this compound stability employs reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet detection as the primary analytical methodology. This technique provides specific separation of this compound, its degradation products, and the active metabolite etoposide, enabling accurate quantification of each component throughout stability studies [4] [5].

Chromatographic Conditions:

- Column: LiChrospher 100 RP-18 or equivalent C18 column (250 × 4 mm, 5 μm particle size)

- Mobile Phase: Variable compositions reported including:

- Flow Rate: 0.7-1.0 mL/min

- Detection: UV detection at 288 nm [7]

- Injection Volume: 20 μL

- Run Time: Approximately 10 minutes

- Retention Time: this compound typically elutes at 6.4 minutes under these conditions [7]

Sample Preparation: Samples are diluted with mobile phase to achieve concentrations within the validated range of the calibration curve (typically 25-1500 mg/L) [7]. For in-use stability studies, samples are withdrawn at predetermined time points (e.g., 0, 1, 7, 14, 31 days) and immediately analyzed or stored at -70°C until analysis to prevent further degradation [5].

Method Validation: The HPLC method demonstrates excellent analytical performance with linearity (r² > 0.999) across the calibration range, precision (relative standard deviation < 2%), and accuracy (91-109.3%) for both this compound and etoposide quantification [7]. The method effectively separates degradation products, with relative retention times of approximately 0.37 and 0.92 for the two primary degradation products (DP1 and DP2) formed under stress conditions [4].

Physical Stability Assessment Protocol

The physical integrity of this compound solutions is evaluated through multiple complementary techniques to detect any precipitation, particle formation, or haze development that might compromise solution quality.

Visual Inspection: Solutions are examined both in normal light and under a high-intensity monodirectional light beam against light and dark backgrounds to enhance detection of subtle precipitation or haze [5]. Examination should include inspection immediately after preparation and at each sampling time point throughout the study period.

Turbidity and Particulate Analysis:

- Turbidity Measurement: Using a turbidimeter or nephelometer to quantitatively assess haze development

- Particle Counting: Electronic particle counters assess subvisual particulate matter, with limits typically set in accordance with USP <788> for small-volume parenterals

- Microscopic Examination: Light microscopy may be employed to characterize any observed particulate matter [5]

Container Compatibility: Assessment of physical stability includes evaluation of container integrity following contact with this compound solutions, particularly for plasticized PVC containers where adsorption or extraction phenomena might occur [5].

Stability-Indicating Methodologies

For comprehensive stability evaluation, forced degradation studies should be conducted to demonstrate the stability-indicating capability of the analytical methods. These studies subject this compound solutions to various stress conditions to accelerate degradation pathways:

- Acidic Hydrolysis: Exposure to 0.1M HCl at elevated temperatures (40-60°C)

- Alkaline Hydrolysis: Treatment with 0.1M NaOH at elevated temperatures

- Oxidative Degradation: Incubation with 0.3-3% hydrogen peroxide

- Thermal Degradation: Storage at elevated temperatures (40-80°C)

- Photodegradation: Exposure to UV and visible light per ICH guidelines [4]

The formation of degradation products under these stress conditions is monitored by HPLC, with identification facilitated by techniques such as LC-HR-MSn when comprehensive characterization is required [4]. The primary degradation pathway for this compound involves hydrolysis followed by departure of the glycoside moiety, with the glycosidic bond representing the most susceptible portion of the molecule [4].

Formulation Considerations and Handling Guidelines

Commercial Product Comparison

This compound (Etopophos) presents distinct formulation advantages over conventional etoposide products, primarily stemming from its enhanced aqueous solubility. This fundamental difference eliminates the need for potentially problematic solubilizing agents required in etoposide formulations.

Table 3: Comparison of this compound and Conventional Etoposide Formulations

| Characteristic | This compound | Conventional Etoposide |

|---|---|---|

| Aqueous Solubility | >20 mg/mL (highly soluble) | ~0.04 mg/mL (poorly soluble) |

| Formulation Components | Trisodium citrate, dextran 40 | Polysorbate 80, PEG 300, benzyl alcohol, ethanol, citric acid |

| Reconstitution Requirements | Simple aqueous dilution | Requires non-aqueous solubilizers |

| Risk of Precipitation | Minimal, even at high concentrations | Significant at concentrations >0.4 mg/mL |

| Compatibility with Infusion Systems | Excellent with PVC, polyolefin, syringe systems | Potential precipitation in infusion pumps |

| Stability After Dilution | 31 days at room temperature | Varies by concentration (24 hours to 28 days) |

Data synthesized from [4] [2] [3].

The simplified formulation of this compound eliminates several excipients associated with adverse effects, including polysorbate 80 (linked to hypersensitivity reactions) and ethanol (implicated in hypotension upon rapid infusion) [1] [2]. This improved excipient profile enhances patient tolerability while maintaining the therapeutic efficacy of the active drug upon conversion by phosphatases.

Practical Handling and Administration Guidelines

Based on comprehensive stability data, the following protocols are recommended for clinical handling and administration of this compound:

Reconstitution and Dilution:

- Reconstitution: this compound powder should be reconstituted with Sterile Water for Injection, Bacteriostatic Water for Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose Injection to concentrations ranging from 10-20 mg/mL [5]

- Further Dilution: For administration, further dilute in 0.9% Sodium Chloride or 5% Dextrose to desired concentration (typically 0.1-1.0 mg/mL) [5]

- Mixing Procedure: Gently agitate to ensure complete dissolution; avoid vigorous shaking that might introduce air or promote degradation

Storage Conditions:

- Unopened Vials: Store at controlled room temperature (20-25°C) or under refrigeration (2-8°C)

- Reconstituted Solutions (10-20 mg/mL): Stable for 31 days at 4°C or 23°C in syringes or IV bags [5]

- Diluted Solutions (0.1-1.0 mg/mL): Stable for 31 days at 4°C or 23°C in PVC or polyolefin containers [5]

- Protection from Light: Although this compound demonstrates good photostability, protection from intense light is recommended during storage

Administration Considerations:

- Infusion Sets: Standard PVC administration sets are appropriate; in-line filters are not routinely required due to minimal precipitation risk

- Ambulatory Infusion Pumps: Compatible with disposable infusion devices; stable for at least 24 hours at temperatures up to 33°C [7]

- Compatibility: No known incompatibilities with common intravenous administration systems

Pathway and Workflow Diagrams

This compound Conversion Pathway

The metabolic activation and degradation pathways of this compound involve specific enzymatic and chemical processes that influence its stability profile and pharmacological activity. The following diagram illustrates the primary pathways:

Diagram 1: Metabolic activation and degradation pathways of this compound. The diagram illustrates the enzymatic conversion to active etoposide and competing degradation pathways that influence stability and pharmacological activity.

Experimental Stability Assessment Workflow

A systematic approach to evaluating this compound stability ensures comprehensive assessment of both chemical and physical properties under various conditions. The following workflow outlines key experimental procedures:

Diagram 2: Experimental workflow for comprehensive stability assessment of this compound solutions. The systematic approach ensures reliable evaluation of both chemical and physical stability parameters.

Conclusion

This compound demonstrates exceptional stability in aqueous solutions across a wide range of clinically relevant conditions, maintaining both chemical integrity and physical properties for extended periods. The comprehensive stability data support its use as a reliable alternative to conventional etoposide formulations, particularly in scenarios requiring concentrated solutions or extended infusion protocols. The water-soluble nature of this prodrug eliminates the precipitation concerns associated with the parent compound, enhancing its utility in diverse clinical settings including ambulatory infusion devices.

The experimental protocols outlined provide robust methodologies for stability assessment, with HPLC serving as the primary analytical technique for quantifying both this compound and its degradation products. The systematic approach to stability testing—incorporating chemical, physical, and container compatibility evaluations—ensures comprehensive characterization of the product's performance under various storage and use conditions. These application notes and protocols provide researchers and pharmaceutical professionals with validated methods to support the development, quality control, and appropriate clinical use of this important anticancer agent.

References

- 1. Formulation Development of Parenteral Phospholipid ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound, the water soluble prodrug of etoposide [link.springer.com]

- 4. Physical and chemical stability of a generic etoposide ... [sciencedirect.com]

- 5. Physical and chemical stability of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. Physicochemical stability of etoposide diluted at range ... [pmc.ncbi.nlm.nih.gov]

- 7. Stability of Etoposide Solutions in Disposable Infusion ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Etoposide Phosphate in Autologous Stem Cell Transplantation Regimens

Introduction

Etoposide phosphate, a water-soluble prodrug of etoposide (VP-16), has emerged as a valuable component in conditioning regimens for autologous stem cell transplantation (ASCT). As a semisynthetic podophyllotoxin derivative, this compound rapidly converts to active etoposide in vivo through phosphatase activity, exhibiting identical antitumor efficacy while offering significant administration advantages over the parent compound [1] [2]. This conversion eliminates the solubility challenges associated with etoposide, allowing for more convenient preparation and administration without the risk of precipitation in intravenous solutions [2]. The drug functions primarily as a topoisomerase II inhibitor, stabilizing the cleavable complex between topoisomerase II and DNA, thereby causing DNA strand breaks and apoptosis in rapidly dividing cells [1] [2]. These properties make it particularly effective in conditioning regimens designed to eradicate malignant cells prior to stem cell rescue in various hematologic malignancies and solid tumors.

The incorporation of this compound into ASCT protocols has expanded significantly due to its favorable toxicity profile and synergistic activity with other chemotherapeutic agents commonly used in transplantation settings [2]. Unlike conventional etoposide, the phosphate derivative can be administered in smaller volumes and over shorter infusion times without causing the hypotensive reactions sometimes associated with the parent drug [2]. Furthermore, its predictable pharmacokinetics and manageable side effect profile make it suitable for the high-dose chemotherapy required in transplant conditioning [3]. These application notes provide comprehensive information on the clinical applications, dosing protocols, safety considerations, and mechanistic insights regarding this compound in ASCT settings, offering researchers and clinicians a practical resource for optimizing transplantation outcomes.

Clinical Applications and Regimen Specifications

This compound has been incorporated into several established conditioning regimens for ASCT across various hematologic malignancies, with evolving applications in both traditional and novel combinations. The drug's mechanistic synergy with DNA-damaging agents and platinum compounds forms the rational basis for its inclusion in multi-agent protocols [2]. Clinical evidence supports its use in standardized regimens with demonstrated efficacy and safety profiles.

Table 1: Established Conditioning Regimens Incorporating this compound

| Regimen Name | Component Drugs | Primary Indications | Key Clinical Outcomes |

|---|---|---|---|

| CEM | Carboplatin, this compound, Melphalan | High-risk neuroblastoma, Lymphoma [4] | Effective conditioning for ASCT; demonstrated activity in neuroblastoma and lymphoma [4] |

| BeEAM | Bendamustine, Etoposide, Cytarabine, Melphalan | Lymphoma (HL and NHL) [5] | Traditional 7-day schedule requiring cryopreservation; compared with CEM in recent studies [5] |

| Single-dose Etoposide | Etoposide (375 mg/m²) + G-CSF | Multiple Myeloma (stem cell mobilization) [6] | 96.9% adequate harvest rate; 90.6% without complications; faster neutrophil/platelet engraftment post-ASCT [6] |

Recent comparative studies have provided valuable insights into regimen selection. A 2024 randomized clinical trial comparing BeEAM versus CEM conditioning in lymphoma patients demonstrated superior outcomes with the CEM regimen, which contains this compound [5]. The CEM group showed significantly faster hematologic recovery with neutrophil recovery at 8.5 days versus 14.5 days for BeEAM, and platelet recovery at 11 days versus 23 days for BeEAM [5]. Additionally, the CEM regimen was associated with significantly improved survival metrics, including overall survival (96.55% vs. 79.31%) and progression-free survival (86.21% vs. 62.07%) at 18-month follow-up [5]. An important practical advantage of the CEM regimen is its optimization as a cryopreservation-free approach, eliminating challenges associated with diminished cell viability post-thawing and adverse reactions to cryoprotectants like DMSO [5].

Beyond these established applications, this compound demonstrates versatile utility in other transplantation contexts. For multiple myeloma, single-dose etoposide (375 mg/m²) has proven effective for peripheral blood stem cell mobilization, achieving adequate harvest (≥2×10⁶ CD34+ cells/kg) in 96.9% of patients with minimal complications [6]. The single-dose protocol offers the advantage of outpatient administration, potentially reducing hospitalization requirements and healthcare costs [6].

Pharmacology and Mechanism of Action

Biochemical Properties and Conversion

This compound is a water-soluble derivative of etoposide, specifically designed to overcome the solubility limitations of the parent drug. Chemically, it differs from etoposide solely by the addition of a phosphate group at the 4'-position, which renders the compound freely soluble in aqueous solutions (exceeding 100 mg/mL compared to approximately 0.03 mg/mL for etoposide) [1] [2]. This modification allows for administration in small volumes without organic solvents. Following intravenous administration, this compound undergoes rapid and complete conversion to active etoposide through the action of phosphatase enzymes present in blood and tissues [2]. Pharmacokinetic studies demonstrate that this conversion occurs within minutes, with this compound itself detectable only transiently at very low levels (mean this compound/etoposide Cmax and AUCinf ratios of 0.08 and 0.003, respectively) [3]. The active etoposide moiety then exhibits multiphasic clearance from plasma with a terminal half-life of 6-8 hours [2].

Molecular Mechanisms

The antineoplastic activity of this compound is mediated entirely through its conversion to etoposide, which functions as a topoisomerase II poison [1] [2]. Unlike DNA-intercalating topoisomerase II inhibitors, etoposide specifically stabilizes a transient intermediate in the topoisomerase II catalytic cycle known as the cleavable complex, wherein the enzyme is covalently linked to the 5'-ends of broken DNA strands [2]. This stabilization prevents DNA re-ligation, converting topoisomerase II from an essential DNA metabolic enzyme into a potent cellular toxin that generates persistent DNA double-strand breaks [1]. The accumulation of irreversible DNA damage triggers apoptotic signaling pathways, ultimately leading to cell death, particularly in rapidly proliferating cells [1]. Etoposide exhibits cell cycle specificity, with maximal cytotoxicity occurring during the late S and G2 phases when topoisomerase II expression is highest and DNA replication is most vulnerable to strand breakage [1].

Figure 1: Mechanism of Action of this compound in Target Cells

The diagram illustrates the sequential process from administration of the prodrug to biological effects. Following intravenous administration, this compound undergoes rapid conversion to active etoposide, which stabilizes the topoisomerase II-DNA complex, leading to DNA damage and ultimately cell death.

Dosing and Administration Protocols

Preparation and Reconstitution

This compound is supplied as a lyophilized powder in single-dose vials containing 113.6 mg of this compound, equivalent to 100 mg of etoposide [2] [7]. Reconstitution should be performed under aseptic conditions using sterile water for injection, 5% dextrose injection, or 0.9% sodium chloride injection [8]. The resulting solution contains 20 mg etoposide per mL when reconstituted with 5 mL of diluent, or 10 mg etoposide per mL when reconstituted with 10 mL of diluent [8]. The reconstituted solution is stable for 24 hours at room temperature or under refrigeration [2]. For administration, the reconstituted solution may be given without further dilution or additionally diluted in 5% dextrose or 0.9% sodium chloride to concentrations as low as 0.1 mg etoposide per mL [8].

Dosing Guidelines in ASCT

Table 2: Dosing Protocols for this compound in Transplantation Settings

| Clinical Context | Dosing Regimen | Administration | Special Considerations |

|---|---|---|---|

| CEM Regimen (Lymphoma/Neuroblastoma) | Component of combination therapy; specific dosing per institutional protocols [4] | IV infusion over 5-210 minutes [8] [2] | Part of cryopreservation-free approach; monitor for hematologic toxicity |

| Stem Cell Mobilization (Multiple Myeloma) | Single-dose 375 mg/m² etoposide + G-CSF [6] | Outpatient administration possible [6] | 96.9% adequate harvest rate; monitor blood counts during mobilization |

| General ASCT Conditioning | Varies by protocol; often 100 mg/m²/day for 3-5 days [7] | Slow IV infusion; minimum 30-60 minutes [8] | Adjust based on regimen intensity and combination agents |

| Renal Impairment | Reduce dose by >25% if serum creatinine >130 μmol/L [2] | Standard infusion | Monitor drug exposure and hematologic toxicity |

This compound offers administration flexibility compared to conventional etoposide. While etoposide requires slow IV infusion over at least 30-60 minutes to prevent hypotensive reactions, this compound can be administered safely over 5-10 minutes without increased risk of hypotension [2]. This shorter administration time provides significant practical advantages in clinical settings, reducing nursing time and enhancing patient convenience. For ASCT conditioning, this compound is typically administered once daily for several consecutive days, with the exact duration and dosage dependent on the specific protocol and combination agents used [7].

Safety and Toxicity Profile

The toxicity profile of this compound mirrors that of conventional etoposide, with myelosuppression representing the principal dose-limiting toxicity [2] [7]. However, the improved solubility and reduced vehicle composition may mitigate certain adverse effects associated with the formulation of conventional etoposide.

Hematologic Toxicity

Neutropenia and thrombocytopenia represent the most significant hematologic toxicities, with severity dependent on dose intensity and combination with other myelosuppressive agents [2]. In the context of ASCT conditioning, where this compound is typically combined with other cytotoxic drugs, profound myelosuppression is expected and necessitates stem cell rescue [5]. Monitoring complete blood counts with differential is essential throughout treatment, with nadirs typically occurring 7-14 days after administration [7]. The duration of severe myelosuppression may be influenced by the specific conditioning regimen, as evidenced by faster hematologic recovery observed with the CEM regimen (8.5 days for neutrophils) compared to BeEAM (14.5 days) in lymphoma patients undergoing ASCT [5].

Non-Hematologic Toxicity

Gastrointestinal side effects, including nausea, vomiting, and stomatitis, occur frequently but are generally manageable with supportive care [2] [7]. Alopecia is common but typically reversible following treatment completion [2]. Hypersensitivity reactions, characterized by bronchospasm, tachycardia, or hypotension, occur in fewer than 2% of patients and may be related to residual formulation components [2]. Unlike conventional etoposide, this compound is not associated with significant infusion-related hypotension, allowing for more rapid administration [2]. An important long-term risk is the development of secondary acute myeloid leukemia, often characterized by 11q23 translocations involving the MLL gene, with an estimated incidence of 1-2% that increases with cumulative dose [2] [7]. This risk underscores the importance of limiting cumulative lifetime exposure when possible.

Resistance Mechanisms and Biomarkers

Understanding resistance mechanisms is crucial for optimizing this compound-containing regimens and identifying patients likely to benefit from treatment. Recent research has employed innovative screening approaches to identify genetic factors influencing therapeutic response.

A genome-wide CRISPR/Cas9 screen identified several novel genes modulating etoposide response in leukemic cells, including RAD54L2, PRKDC, and ZNF451 [9]. These genes, along with well-characterized mediators like TOP2A and ABCC1, represent potential biomarkers for predicting treatment resistance and novel targets for therapeutic intervention [9]. RAD54L2 plays roles in DNA damage repair and homologous recombination, representing a mechanism for bypassing etoposide-induced DNA damage [9]. PRKDC (DNA-dependent protein kinase catalytic subunit) is essential for non-homologous end joining DNA repair, enabling cells to survive etoposide-mediated DNA double-strand breaks [9]. ZNF451 functions as a SUMOylation regulator, potentially influencing DNA repair pathway choice and efficiency following topoisomerase II inhibition [9].

Figure 2: Major Molecular Mechanisms of Resistance to Etoposide Therapy

The diagram summarizes key pathways through which cancer cells develop resistance to etoposide, including enhanced drug efflux, target alteration, DNA repair enhancement, and signaling pathway modulation. These mechanisms represent potential biomarkers for treatment response and targets for combination therapies.

Conclusion

This compound represents an important therapeutic option in ASCT conditioning regimens, offering significant pharmaceutical advantages over conventional etoposide while maintaining equivalent antitumor efficacy. Its integration into established protocols like CEM demonstrates promising clinical outcomes, with recent evidence suggesting potential superiority over alternative regimens in specific lymphoma populations [5]. The drug's favorable solubility profile allows for more convenient administration without compromising therapeutic activity, making it particularly valuable in the complex multidrug combinations used in transplant settings.

Future directions for this compound in ASCT include optimization of dosing within novel combination regimens, development of predictive biomarkers to guide patient selection, and exploration of its potential in emerging transplantation indications. The ongoing challenge of treatment resistance underscores the need for continued research into mechanisms of etoposide sensitivity and strategies to circumvent resistance pathways. As the field of transplantation evolves, this compound is positioned to remain a cornerstone of conditioning regimens across multiple hematologic malignancies, with potential expanded applications in solid tumor transplantation approaches.

References

- 1. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. Phase I and Pharmacokinetic Study of this compound [pubmed.ncbi.nlm.nih.gov]

- 4. CEM - NCI [cancer.gov]

- 5. Clinical and safety outcomes of BeEAM (Bendamustine, Etoposide ...) [bmccancer.biomedcentral.com]

- 6. Single- dose is an effective and safe etoposide for protocol ... stem cell [pubmed.ncbi.nlm.nih.gov]

- 7. Etopophos: Uses, Side Effects & Dosage [healio.com]

- 8. Monograph for Professionals - Drugs.com Etoposide [drugs.com]

- 9. Genome-wide CRISPR/Cas9 screen identifies etoposide ... [sciencedirect.com]

etoposide phosphate combination chemotherapy protocols

Introduction to Etoposide Phosphate

This compound is a water-soluble prodrug of etoposide that is rapidly and completely converted to the active parent drug, etoposide, in vivo by dephosphorylation [1] [2]. This conversion overcomes the low solubility of etoposide, allowing for more convenient and rapid intravenous administration without compromising the bioavailability or efficacy of the active compound [3]. The bioequivalence of this compound and etoposide has been firmly established in clinical studies, with no significant differences in the pharmacokinetic parameters of the active etoposide moiety [1].